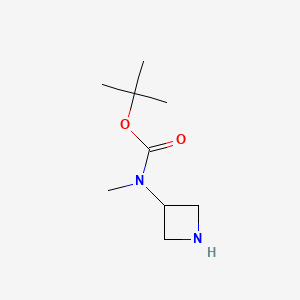

Tert-butyl azetidin-3-yl(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUFQYUQIUJJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629929 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577777-20-9 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl azetidin-3-yl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a central azetidine ring, a methylamino group, and a tert-butoxycarbonyl (Boc) protecting group. It is important to distinguish between the free base form of this compound and its hydrochloride salt, as their properties differ.

Table 1: Core Chemical Properties

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₉ClN₂O₂[2] |

| Molecular Weight | 186.25 g/mol [1] | 222.71 g/mol [2] |

| CAS Number | 577777-20-9[1] | 943060-59-1[2] |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1] | This compound hydrochloride[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CNC1[1] | Not Available |

| InChIKey | LHUFQYUQIUJJIB-UHFFFAOYSA-N[1] | Not Available |

Table 2: Physical Properties

| Property | This compound (Free Base) |

| Physical State | White powder[3] |

| Boiling Point | 267°C[3] |

| Density | 1.012 g/cm³[3] |

| Flash Point | 116°C[3] |

| pKa (Predicted) | 10.86 ± 0.40[3] |

| Storage Temperature | 2-8°C (protect from light)[3] |

Synthesis and Purification

A common synthetic route to this compound involves the deprotection of a precursor bearing a protecting group on the azetidine nitrogen.

Experimental Protocol: Synthesis

A representative synthesis involves the hydrogenolysis of a benzhydryl-protected azetidine precursor.[3]

Materials:

-

tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

10% Palladium on carbon (Pd/C), 50% in water

-

Argon (Ar)

-

Hydrogen (H₂)

-

Celite®

Procedure:

-

A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) is prepared in 50 mL of MeOH and 15 mL of EtOAc.

-

The solution is purged with argon.

-

Pd/C (10%, 50% in water) (929 mg) is added to the mixture.

-

The mixture is purged again with argon and then stirred under an H₂ atmosphere for 18 hours.

-

The reaction mixture is filtered through Celite®, and the filter cake is washed with EtOAc and MeOH.

-

The combined filtrates are evaporated to dryness to yield a mixture of this compound and diphenylmethane.[3]

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[3]

Spectroscopic Data

Applications in Drug Discovery

The primary application of this compound is as a versatile building block and linker in the synthesis of more complex molecules, most notably in the field of targeted protein degradation.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] this compound serves as a key component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.[5][6] The azetidine moiety provides a rigid and synthetically tractable scaffold for linker attachment.

The general mechanism of action for a PROTAC utilizing a linker derived from this building block is illustrated below.

Caption: PROTAC Mechanism of Action.

The PROTAC molecule, containing the azetidine-based linker, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Intermediate in PLK Inhibitor Synthesis

This compound is also an important intermediate in the synthesis of selective small-molecule Polo-like kinase (PLK) inhibitors.[3] These inhibitors are investigated for their potential in treating cell proliferative disorders.[3]

Safety and Handling

Detailed safety information for the free base is not extensively documented in publicly available safety data sheets, which often refer to related compounds or the hydrochloride salt. However, based on the known reactivity of similar compounds, the following handling precautions are recommended.

General Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of dust.[7]

-

Use in a well-ventilated area.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Recommended storage is at 2-8°C, protected from light.[3]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

The workflow for safe handling and use of this chemical is outlined below.

Caption: Safe Handling Workflow.

References

- 1. This compound | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride - CAS:943060-59-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]

- 4. 1053655-53-0|tert-Butyl azetidin-3-ylmethyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. capotchem.cn [capotchem.cn]

- 8. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate

This technical guide provides an in-depth overview of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-(azetidin-3-yl)-N-methylcarbamate [1].

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 577777-20-9[1] |

| PubChem CID | 23033645[1] |

| Molecular Formula | C₉H₁₈N₂O₂[1] |

| SMILES | CC(C)(C)OC(=O)N(C)C1CNC1[1] |

| InChIKey | LHUFQYUQIUJJIB-UHFFFAOYSA-N[1] |

Chemical Structure: The structure consists of a central four-membered azetidine ring, with a methylcarbamate group attached to the 3-position. The carbamate's nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Caption: Chemical structure of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound.

| Property | Value |

| Molecular Weight | 186.25 g/mol [1] |

| Exact Mass | 186.136827821 Da[1] |

| XLogP3-AA (Lipophilicity) | 0.5[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2[1] |

| Topological Polar Surface Area | 32.4 Ų |

Representative Synthesis Protocol

While a specific protocol for the title compound is not detailed in the provided results, a general and representative synthesis for a structurally similar compound, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, can be adapted. This process typically involves the deprotection of a protected azetidine precursor.

Objective: To synthesize an N-Boc-protected aminoazetidine derivative.

Reaction Scheme: Hydrogenolysis for the removal of a benzyl-type protecting group.

Materials:

-

tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Palladium on carbon (10% Pd/C, 50% water)

-

Hydrogen (H₂) gas

-

Argon (Ar) gas

-

Celite

Procedure:

-

A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is prepared in a mixture of methanol and ethyl acetate.

-

The reaction vessel is purged with argon gas to create an inert atmosphere.

-

A catalytic amount of 10% Palladium on Carbon (50% in water) is added to the solution.

-

The mixture is again purged with argon before introducing a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus).

-

The reaction is stirred vigorously for approximately 18 hours at room temperature.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filter cake is washed with additional ethyl acetate and methanol to ensure complete recovery of the product.

-

The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified further if necessary[2].

Application in Drug Discovery: PROTAC Linkers

Azetidine derivatives, such as tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate, are valuable as building blocks for PROTAC linkers[3][4]. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system[3][4].

PROTAC Mechanism of Action: A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation.

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Physical and chemical properties of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core offers a unique structural motif that can impart favorable physicochemical and pharmacological properties to bioactive molecules. The presence of a Boc-protected secondary amine provides a versatile handle for synthetic elaboration, making it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| CAS Number | 577777-20-9 | ChemBlink, PubChem[1][2] |

| Appearance | White to off-white solid/powder | Multiple supplier databases |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General knowledge of Boc-protected amines |

| pKa (predicted) | Not available for the target compound. A predicted pKa of 10.86 ± 0.40 is available for the closely related tert-butyl azetidin-3-ylmethyl(methyl)carbamate. | ChemicalBook[3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 186.136828 g/mol | PubChem[1] |

| Monoisotopic Mass | 186.136828 g/mol | PubChem[1] |

| Topological Polar Surface Area | 32.8 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Protocols

Synthesis of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

A specific, detailed experimental protocol for the synthesis of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate is not widely published. However, a plausible synthetic route can be adapted from procedures for analogous compounds, such as the Boc protection of N-methylazetidin-3-amine.

Protocol: Boc Protection of N-methylazetidin-3-amine

Materials:

-

N-methylazetidin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of N-methylazetidin-3-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate as a pure compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the azetidine ring will appear as multiplets in the region of 3.0-4.0 ppm. The N-methyl protons should appear as a singlet around 2.8-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons of the Boc group around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically around 155 ppm. The carbons of the azetidine ring will appear in the range of 40-60 ppm, and the N-methyl carbon will be in the range of 30-35 ppm.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or by mass spectrometry (LC-MS).

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 187.1.

Applications in Drug Discovery and Development

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The azetidine moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability and cell permeability of drug candidates.

Role as a Versatile Synthetic Intermediate

The Boc-protected amine allows for the selective functionalization of the azetidine ring. The Boc group can be readily removed under acidic conditions to liberate the free secondary amine, which can then participate in a variety of chemical transformations, including but not limited to:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to introduce new substituents.

-

N-Arylation and N-alkylation: Formation of carbon-nitrogen bonds with aryl halides or alkyl halides.

-

Urea and carbamate formation: Reaction with isocyanates or chloroformates.

This versatility makes Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate a key starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Application in PROTAC Synthesis

A significant emerging application for azetidine-containing building blocks is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and azetidine derivatives are attractive components for these linkers due to their ability to provide rigidity and defined exit vectors. Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate can be incorporated into PROTAC linkers to connect the target protein ligand to the E3 ligase ligand.

Conclusion

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with the synthetic handle provided by the Boc-protecting group, make it an attractive starting material for the synthesis of a wide array of complex and potentially bioactive molecules. While a comprehensive set of experimentally determined physical data is not fully available, the existing information, coupled with its demonstrated utility in the synthesis of related compounds, underscores its importance for researchers in medicinal chemistry. Its potential application in the design of novel therapeutics, including PROTACs, highlights the continued relevance of this and other saturated heterocyclic scaffolds in modern drug discovery.

References

Technical Guide: Solubility and Stability of CAS 577777-20-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available solubility and stability data for the compound with CAS number 577777-20-9, chemically identified as tert-butyl azetidin-3-yl(methyl)carbamate. This compound is a valuable building block in medicinal chemistry, notably utilized as an intermediate in the synthesis of targeted therapeutics such as bifunctional compounds for cancer treatment and Interleukin-1 Receptor-Associated Kinase (IRAK) degraders. Understanding its physicochemical properties is critical for its effective handling, formulation, and the development of robust synthetic routes.

Chemical Identity

| CAS Number | 577777-20-9 |

| Chemical Name | This compound |

| Other Names | 3-Boc-3-methylaminoazetidine |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Structure | NNHNCH₃OCCH₃CH₃CH₃ |

Solubility Data

Quantitative solubility data for CAS 577777-20-9 in a wide range of solvents is not extensively reported in publicly available literature. The available information indicates good aqueous solubility.

Table 1: Quantitative Solubility of CAS 577777-20-9

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 5 g/100 mL | Not Specified | Not Specified |

For drug development purposes, a comprehensive solubility profile in various organic solvents and buffered aqueous solutions is essential. A suggested panel of solvents for further investigation is provided below.

Table 2: Recommended Solvents for Further Solubility Profiling

| Solvent Class | Recommended Solvents |

| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline) |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) |

| Esters | Ethyl Acetate, Isopropyl Acetate |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) |

| Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Hydrocarbons | Toluene, Heptane |

| Chlorinated Solvents | Dichloromethane (DCM) |

Stability Data

Key Stability Considerations:

-

Acidic Conditions: The azetidine ring is susceptible to ring-opening reactions under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack. The Boc (tert-butyloxycarbonyl) protecting group is also labile in strong acidic conditions.

-

Thermal Stress: Elevated temperatures may lead to degradation, the pathways of which would need to be identified.

-

Oxidative Stress: The presence of secondary and tertiary amines suggests potential susceptibility to oxidation.

-

Photostability: While not inherently chromophoric, photostability should be assessed as per ICH guidelines.

A summary of potential degradation pathways and recommended storage conditions is presented below.

Table 3: Potential Degradation Pathways and Storage Recommendations

| Condition | Potential Degradation Pathway | Recommended Storage |

| Acidic pH | Azetidine ring-opening, Boc-group removal | Avoid acidic conditions. Store in neutral or slightly basic conditions. |

| Basic pH | Generally more stable, but specific base-catalyzed reactions cannot be ruled out without experimental data. | Store under neutral conditions. |

| Elevated Temperature | Thermal decomposition (pathways to be determined) | Store at controlled room temperature or refrigerated (2-8 °C). |

| Oxidation | Oxidation of amine functionalities | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Light Exposure | Photolytic degradation (pathways to be determined) | Protect from light. |

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a pharmaceutical intermediate like CAS 577777-20-9. These should be adapted and validated for specific laboratory conditions and analytical capabilities.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of CAS 577777-20-9 to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The presence of undissolved solid is crucial.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the dissolved compound against a standard curve of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility as the average of the triplicate measurements and express in units such as mg/mL or µg/mL.

-

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation profile of the compound.

Part A: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening:

-

Select a suitable HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases at different pH values) to achieve good peak shape and retention for the parent compound.

-

-

Forced Degradation Studies:

-

Prepare solutions of CAS 577777-20-9 (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Optimization:

-

Optimize the HPLC method (gradient, flow rate, temperature, detection wavelength) to achieve baseline separation of the parent peak from all degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.

-

Part B: Formal Stability Study

-

Protocol Design:

-

Define storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH), time points, and acceptance criteria based on ICH guidelines.

-

-

Study Execution:

-

Store samples of CAS 577777-20-9 in the proposed packaging at the defined conditions.

-

At each time point, withdraw samples and analyze them using the validated stability-indicating HPLC method for assay and purity.

-

-

Data Analysis:

-

Evaluate the data for trends in assay and the formation of degradation products over time to establish a retest period or shelf life.

-

Visualization of Relevant Pathways and Workflows

As CAS 577777-20-9 is an intermediate for IRAK degraders, understanding the IRAK signaling pathway is relevant for researchers in this field.

Caption: Simplified IRAK1/IRAK4 signaling pathway to NF-κB.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for stability-indicating method development.

The Role of Tert-butyl azetidin-3-yl(methyl)carbamate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl azetidin-3-yl(methyl)carbamate is a valuable heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a strained azetidine ring and a Boc-protected secondary amine, offers a unique combination of reactivity and stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design. Its conformational rigidity can lead to higher binding affinity with biological targets, and its incorporation can improve the physicochemical properties of a molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, stable under various conditions but readily removable under acidic protocols, allowing for sequential and controlled synthetic transformations.

This technical guide provides an in-depth analysis of the mechanism of action of this compound in organic reactions, focusing on its function as a nucleophilic building block. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support its application in complex molecule synthesis.

Core Reactivity and Mechanism of Action

The primary mechanism of action for this compound revolves around the nucleophilic character of the nitrogen atom within the azetidine ring. The Boc-protected exocyclic amine is unreactive under neutral or basic conditions, directing the reactivity to the endocyclic nitrogen.

N-Alkylation: A Key Transformation

A principal application of this carbamate is in N-alkylation reactions, where the azetidine nitrogen acts as a nucleophile to displace a leaving group on an electrophilic substrate. This reaction is fundamental in constructing more complex molecules, such as intermediates for Polo-like kinase (PLK) inhibitors. The reaction typically proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The general workflow for this transformation involves the reaction of the azetidine with an alkyl halide or sulfonate in the presence of a base. The base deprotonates the azetidine nitrogen, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon center.

Application in the Synthesis of Kinase Inhibitors

A documented application of azetidine building blocks is in the synthesis of intermediates for kinase inhibitors, specifically targeting Polo-like kinase (PLK). In this context, the azetidine moiety is coupled with a heterocyclic electrophile, such as a substituted pyrrolo[2,3-d]pyrimidine.

Diagram: General N-Alkylation Workflow

Caption: General workflow for the N-alkylation of the azetidine.

Quantitative Data Summary

The following table summarizes the results from a representative N-alkylation reaction, demonstrating the utility of an azetidine carbamate in the synthesis of a key intermediate for a kinase inhibitor. The data is derived from a procedure analogous to the one described in patent US 2012/0101082 A1, which details the synthesis of related compounds.

| Entry | Azetidine Nucleophile | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | tert-Butyl azetidin-3-ylcarbamate | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃ | DMF | 80 | 2 | 82 |

Note: The substrate in this example is the parent carbamate without the N-methyl group. However, the reactivity of the azetidine nitrogen is expected to be comparable.

Experimental Protocols

Key Experiment: N-Alkylation for Kinase Inhibitor Intermediate Synthesis

This protocol is adapted from a documented synthesis of a closely related analogue (U.S. Patent US 2012/0101082 A1, Example 10) and illustrates the N-alkylation of an azetidine carbamate with a heterocyclic electrophile.

Objective: To synthesize tert-butyl (1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)(methyl)carbamate.

Materials:

-

This compound

-

4-Chloro-5-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (or a related halogenated derivative)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF is added potassium carbonate (2.0 equivalents).

-

The mixture is stirred at room temperature for 15 minutes.

-

A solution of 4-chloro-5-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 equivalents) in DMF is added dropwise to the reaction mixture.

-

The reaction is heated to 80 °C and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mechanistic Pathway Diagram

The SN2 reaction mechanism for the N-alkylation of this compound is detailed below. The reaction is initiated by the base, which increases the nucleophilicity of the azetidine nitrogen.

Diagram: SN2 Mechanism of Azetidine N-Alkylation

Caption: SN2 mechanism for the N-alkylation of the azetidine ring.

Conclusion

This compound serves as a robust and versatile building block for the synthesis of complex nitrogen-containing molecules. Its primary mechanism of action is centered on the nucleophilic character of the azetidine nitrogen, which readily participates in N-alkylation reactions. The Boc-protecting group ensures that this reactivity is site-selective, making it an ideal intermediate for multi-step syntheses in drug discovery and development. The provided protocols and data serve as a guide for researchers looking to incorporate this valuable synthon into their synthetic strategies, particularly for the development of novel kinase inhibitors and other therapeutic agents.

A Technical Guide to Key Intermediates in the Synthesis of Selective Small-Molecule PLK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core structural motifs and key synthetic intermediates of prominent selective small-molecule inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] Its overexpression is a frequent characteristic of various human cancers and is often correlated with a poor prognosis, establishing PLK1 as a significant target for cancer therapy.[3][4] This document details the synthesis strategies for major classes of PLK1 inhibitors, presents their biological activity, and provides example experimental protocols for their evaluation.

The PLK1 Signaling Pathway in Mitosis

Polo-like kinase 1 is a master regulator of the M phase of the cell cycle. Its inhibition disrupts the orchestration of mitotic events, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This makes it an attractive target for therapeutic intervention.[1][5] The diagram below illustrates the central role of PLK1 in mitotic progression and the consequences of its inhibition by small molecules.

Key Inhibitor Scaffolds and Their Intermediates

The development of PLK1 inhibitors has led to several distinct chemical scaffolds. The key to their synthesis lies in the efficient construction of a core heterocyclic system, which is then functionalized with specific side chains to ensure high potency and selectivity.

Volasertib (BI 6727) and its predecessor BI 2536 are potent, ATP-competitive PLK inhibitors built around a dihydropteridinone scaffold.[6] The synthesis of this class of molecules can be conceptually divided into the preparation of two key intermediates followed by their coupling.

-

Key Intermediate 1: The Chiral Dihydropteridinone Core This bicyclic heteroaromatic system forms the backbone of the inhibitor and is crucial for binding to the kinase hinge region. An example is (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone. Its synthesis often involves a reductive cyclization strategy.[7]

-

Key Intermediate 2: The Substituted Benzamide Side Chain This component occupies the solvent-exposed region of the ATP-binding pocket and is critical for potency and pharmacokinetic properties. For Volasertib, a key intermediate is 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide.[7]

The final step is typically a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the side chain displaces the chlorine atom on the pteridinone core to form the final product.[7]

Onvansertib (NMS-P937) is a highly selective, orally available PLK1 inhibitor based on a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold.[8][9] The synthesis of this core is a critical part of the overall process.

-

Key Intermediate 1: The Pyrazolo[4,3-h]quinazoline Core This tricyclic system is the key structural feature. Its synthesis involves the construction of the central pyrimidine ring fused to pre-existing pyrazole and benzene rings.

-

Key Intermediate 2: The Functionalized Side Chain This portion of the molecule is tailored to optimize binding affinity and selectivity. For Onvansertib, this involves a substituted piperazine moiety attached via an ether linkage.

The assembly strategy involves coupling the functionalized side chain to the core, often through substitution reactions on the quinazoline ring system.

Researchers have explored simpler monocyclic and bicyclic scaffolds, such as substituted pyrazoles, to develop new classes of PLK1 inhibitors.[10][11]

-

Key Intermediate: The Substituted Pyrazole Core A common strategy involves the synthesis of a pyrazole ring with functional handles (e.g., esters, halogens) at key positions. For example, a 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate intermediate can be formed via cyclization.[11] This core is then elaborated through subsequent reactions like alkylation, amidation, and cross-coupling to introduce the necessary diversity for potent and selective inhibition.[11]

Quantitative Inhibitor Activity

The potency and selectivity of PLK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against PLK family members. Lower values indicate higher potency. High selectivity for PLK1 over PLK2 and PLK3 is a desirable attribute to minimize off-target effects.[11][12]

| Inhibitor | Core Scaffold | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity (PLK2/PLK1) | Cell Proliferation IC50 (nM) |

| BI 2536 | Dihydropteridinone | 0.83[13] | - | - | - | 2 - 25 (in various cell lines)[14] |

| Volasertib (BI 6727) | Dihydropteridinone | 0.87[15][16] | 5[15][16] | 56[15][16] | ~6x | 11 - 37 (in various cell lines)[16] |

| Onvansertib (NMS-P937) | Pyrazolo[4,3-h]quinazoline | 2[8][17] | >10,000[12] | >10,000[12] | >5000x | 5 - 28 (in various cancer cell lines)[9] |

Experimental Methodologies

The discovery and validation of PLK inhibitors involve a standardized workflow, from chemical synthesis to biological characterization.

The diagram below outlines the typical workflow for the development and evaluation of a novel PLK1 inhibitor.

This protocol is a representative example based on synthetic strategies reported in the literature, such as for Volasertib.[7] It is intended for illustrative purposes.

Objective: To synthesize a key chlorinated dihydropteridinone intermediate.

Materials:

-

2,5,6-Triaminopyrimidin-4(3H)-one

-

A chiral α-hydroxy ketone (e.g., (R)-1-hydroxybutan-2-one)

-

N-Chlorosuccinimide (NCS)

-

Solvents: Acetic acid, Ethanol, Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Condensation: To a solution of 2,5,6-triaminopyrimidin-4(3H)-one (1.0 eq) in aqueous acetic acid, add the chiral α-hydroxy ketone (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) under an inert atmosphere for 4-6 hours, monitoring by TLC or LC-MS for the formation of the cyclized dihydropteridinone product.

-

Cool the reaction mixture to room temperature and neutralize carefully with an aqueous base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropteridinone intermediate.

-

Chlorination: Dissolve the crude intermediate in a suitable solvent like DCM or DMF.

-

Add N-Chlorosuccinimide (NCS) (1.1 to 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (monitor by LC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the final chlorinated intermediate by column chromatography on silica gel to yield the pure product.

This protocol is adapted from methodologies used to evaluate inhibitors like BI 2536.[18]

Objective: To determine the IC50 value of a PLK1 inhibitor in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

PLK1 inhibitor stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare a serial dilution of the PLK1 inhibitor in complete culture medium. A typical concentration range might be 0.1 nM to 1 µM. Include a vehicle control (DMSO only) and a blank (medium only).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Volasertib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cy3-carboxylic-acid.com [cy3-carboxylic-acid.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Onvansertib | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Profile of Tert-butyl azetidin-3-yl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1]

-

Molecular Formula: C₉H₁₈N₂O₂[1]

-

Molecular Weight: 186.25 g/mol [1]

-

CAS Number: 577777-20-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Tert-butyl azetidin-3-yl(methyl)carbamate.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.8 | m | 1H | CH on azetidine ring |

| ~ 3.6 - 3.4 | m | 4H | CH₂ groups on azetidine ring |

| ~ 2.8 | s | 3H | N-CH₃ |

| ~ 1.4 | s | 9H | tert-butyl |

| Variable | br s | 1H | N-H on azetidine ring |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 156 | C=O (carbamate) |

| ~ 80 | Quaternary carbon of tert-butyl |

| ~ 55 | CH on azetidine ring |

| ~ 50 | CH₂ groups on azetidine ring |

| ~ 35 | N-CH₃ |

| ~ 28 | CH₃ of tert-butyl |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, broad | N-H stretch (azetidine) |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1365 | Medium | C-H bend (tert-butyl) |

| ~ 1160 | Strong | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Source |

| Monoisotopic Mass | 186.136827821 Da | PubChem[1] |

| Predicted [M+H]⁺ | 187.14411 | PubChemLite[2] |

| Predicted [M+Na]⁺ | 209.12605 | PubChemLite[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules (e.g., [M+H]⁺).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

References

A Technical Guide to Tert-butyl azetidin-3-yl(methyl)carbamate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in modern medicinal chemistry. This document covers its commercial availability from various suppliers, detailed synthetic protocols, and its critical role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a scaffold element in kinase inhibitors.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are readily available from a range of chemical suppliers. The purity and price can vary between vendors, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Price (USD) per gram |

| Free Base | ||||||

| BLD Pharm | Tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 | C₁₀H₂₀N₂O₂ | 200.28 | ≥95% | Contact for pricing |

| ChemicalBook | tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 | C₁₀H₂₀N₂O₂ | 200.28 | N/A | Contact for pricing |

| Hydrochloride Salt | ||||||

| AK Scientific, Inc. | This compound hydrochloride | 943060-59-1 | C₉H₁₉ClN₂O₂ | 222.71 | ≥95% | $22.00 |

| AChemBlock | Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride | 943060-59-1 | C₉H₁₉ClN₂O₂ | 222.72 | 97% | Contact for pricing |

| Sunway Pharm Ltd. | This compound hydrochloride | 943060-59-1 | C₉H₁₉ClN₂O₂ | 222.71 | 97% | $7.00 |

| Acrotein ChemBio Inc. | tert-Butyl azetidin-3-ylmethyl(methyl)carbamate HCl | 1170019-97-2 | C₁₀H₂₁ClN₂O₂ | 236.74 | 97% | Contact for pricing |

| Sigma-Aldrich | This compound hydrochloride | 943060-59-1 | C₉H₁₉ClN₂O₂ | 222.71 | N/A | Contact for pricing |

Note: Prices are subject to change and may vary based on quantity. It is advisable to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-methylcarbamate | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)N(C)C1CNC1 | PubChem[1] |

| InChIKey | LHUFQYUQIUJJIB-UHFFFAOYSA-N | PubChem[1] |

| XLogP (predicted) | 0.5 | PubChem[1] |

| Exact Mass | 186.136827821 Da | PubChem[1] |

| Monoisotopic Mass | 186.13683 Da | PubChemLite[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor.[3]

Reaction Scheme:

Materials:

-

tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Palladium on carbon (10% Pd/C, 50% in water)

-

Argon (Ar)

-

Hydrogen (H₂)

-

Celite

Procedure:

-

A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) in 50 mL of MeOH and 15 mL of EtOAc is purged with argon.[3]

-

Pd/C (10%, 50% in water) (929 mg) is added to the solution.[3]

-

The mixture is purged again with argon and then stirred under a hydrogen atmosphere for 18 hours.[3]

-

The reaction mixture is filtered through Celite, and the filter cake is washed with EtOAc and MeOH.[3]

-

The combined filtrates are evaporated to dryness to yield a mixture of this compound and diphenylmethane.[3]

-

Further purification is required to obtain the pure product.[3]

Purification:

While the source material does not specify the exact purification method, standard techniques such as flash column chromatography on silica gel would be appropriate to separate the desired product from the nonpolar diphenylmethane byproduct.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Characterization Data (Predicted and Representative)

Table 3: Representative Analytical Data

| Technique | Data |

| ¹H NMR | Consistent with the structure, showing signals for the tert-butyl group, the methyl group, and the azetidine ring protons. |

| ¹³C NMR | Consistent with the structure, showing distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the azetidine ring. |

| LC-MS | A peak corresponding to the [M+H]⁺ of 187.14411.[2] |

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily utilized in two key areas: as a component of linkers for PROTACs and in the synthesis of kinase inhibitors.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The azetidine moiety of this compound provides a rigid and desirable vector for linker attachment in PROTAC design.

Below is a generalized experimental workflow for incorporating an azetidine-based linker into a PROTAC.

The synthesis of a PROTAC using an azetidine linker typically involves the deprotection of the Boc group on the azetidine nitrogen, followed by coupling reactions with the target protein ligand and the E3 ligase ligand. The order of these coupling steps can be varied depending on the specific synthetic strategy.

The mechanism of action for a PROTAC involves bringing the target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Intermediate for Polo-Like Kinase (PLK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of selective small-molecule inhibitors of Polo-like kinases (PLKs).[3] PLKs are a family of serine/threonine kinases that play essential roles in cell cycle regulation. Their overexpression is implicated in various cancers, making them attractive targets for anti-cancer drug development.

The synthesis of a PLK inhibitor might involve the reaction of this compound with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, to construct the final inhibitor molecule.[3]

The PLK signaling pathway is complex, with PLK1 being the most well-studied member. PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Inhibiting PLK1 can lead to mitotic arrest and apoptosis in cancer cells.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in contemporary drug discovery. Its utility as a rigid and adaptable linker component in PROTAC design, as well as its role as a key intermediate in the synthesis of kinase inhibitors, underscores its importance for researchers and scientists in the field. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the design and development of novel therapeutics.

References

The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has carved a significant niche in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling advantage in the design of novel therapeutics. This guide provides a comprehensive overview of the azetidine moiety, covering its fundamental characteristics, strategic applications in drug design, synthesis, and the experimental evaluation of its derivatives.

Introduction: The Rise of a Privileged Scaffold

Once considered a synthetic curiosity, the azetidine ring is now recognized as a "privileged scaffold" in drug discovery. Its growing popularity stems from a unique combination of structural rigidity and chemical stability, allowing for the fine-tuning of pharmacological properties.[1] Molecules incorporating this ring often exhibit improved metabolic stability, enhanced aqueous solubility, and greater three-dimensionality, which can lead to higher binding affinity and selectivity for their biological targets.[2] A number of approved drugs and clinical candidates feature the azetidine core, highlighting its therapeutic relevance across a wide range of diseases.[3][4]

Physicochemical Properties and Conformational Analysis

The reactivity and biological activity of azetidine-containing compounds are intrinsically linked to the ring's inherent strain and conformational preferences.

Ring Strain and Stability

The azetidine ring possesses a significant amount of ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the more stable pyrrolidine (5.4 kcal/mol).[5] This moderate strain makes the ring more reactive than its five- and six-membered counterparts, yet it is stable enough for facile handling and incorporation into drug molecules under typical physiological conditions.[5][6] However, the ring can be susceptible to cleavage under strongly acidic or basic conditions.[4]

Conformational Preferences: The Puckered Nature

To alleviate torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[7] This puckering is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological macromolecules. The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.[7][8] For bulky substituents, a pseudo-equatorial orientation is generally favored to minimize steric hindrance.[7]

The Role of the Azetidine Ring in Medicinal Chemistry

The azetidine moiety serves several key functions in drug design, acting as a versatile pharmacophore and a valuable bioisosteric replacement for other functional groups.

Azetidine as a Pharmacophore

The rigid framework of the azetidine ring allows for the precise positioning of pharmacophoric elements in three-dimensional space. This conformational constraint can lead to a decrease in the entropy of binding to the biological target, resulting in higher affinity.[9] Azetidine derivatives have shown significant promise as potent inhibitors of various biological targets, including:

-

GABA Transporters (GATs): Conformationally constrained analogs of GABA incorporating an azetidine ring have been developed as potent inhibitors of GABA uptake.[10]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine amides have emerged as potent small-molecule inhibitors of STAT3, a key protein in cancer cell proliferation and survival.[10][11]

-

Human Cytomegalovirus (HCMV): Azetidine-containing dipeptides have demonstrated antiviral activity by inhibiting HCMV replication.[10]

Azetidine as a Bioisostere

The azetidine ring is an effective bioisostere for other cyclic and acyclic moieties, offering a means to modulate physicochemical and pharmacokinetic properties. It can serve as a replacement for:

-

Piperidine and Pyrrolidine: Replacing larger, more flexible rings with the smaller, more rigid azetidine can improve metabolic stability, particularly against N-dealkylation, and enhance ligand efficiency.[2][5]

-

Aromatic Rings: In some cases, the azetidine ring can mimic the spatial arrangement of substituents on an aromatic ring while introducing improved solubility and a more favorable DMPK profile.

-

t-Butyl and gem-Dimethyl Groups: The 3,3-disubstituted azetidine motif can act as a bioisostere for these commonly used groups, offering similar steric bulk with the added advantage of a polar nitrogen atom that can engage in favorable interactions.

Synthesis of Azetidine-Containing Compounds

A variety of synthetic strategies have been developed to access functionalized azetidines. Common approaches include:

-

Intramolecular Cyclization: Ring closure of γ-haloamines or activated γ-aminoalcohols is a classical and widely used method.[12]

-

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to the azetidine core.[5]

-

Ring Contraction: The contraction of larger rings, such as pyrrolidines, can also be employed to synthesize azetidines.[5]

-

Strain-Release Reactions: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles offers a versatile entry to substituted azetidines.[5]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine-containing compounds across different therapeutic areas.

Table 1: Azetidine Derivatives as STAT3 Inhibitors [13]

| Compound | Target | Assay | IC50 (µM) |

| 5a | STAT3 | EMSA | 0.52 |

| 5b | STAT3 | EMSA | 2.22 |

| 5o | STAT3 | EMSA | 0.38 |

| 8i | STAT3 | EMSA | 0.34 |

| 7g | STAT3 | Isothermal Titration Calorimetry (KD) | 0.88 |

| 9k | STAT3 | Isothermal Titration Calorimetry (KD) | 0.96 |

Table 2: Azetidine-Containing Antitumor Agents [4][14]

| Compound | Cell Line | Assay | IC50 (nM) |

| 1a | A549 | Antiproliferative | 2.2 |

| 1a | HCT116 | Antiproliferative | 2.1 |

Table 3: Azetidine Derivatives as Antimalarial Agents [15]

| Compound | P. falciparum Strain | Assay | EC50 (µM) |

| Compound 25 (template) | Dd2 | Antimalarial Activity | - |

| Designed Compound D9 | Dd2 | Antimalarial Activity (Predicted) | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of azetidine-containing compounds are provided below.

Synthesis of a Representative Azetidine Derivative: (R)-Azetidine-2-carboxamides (General Procedure)

This protocol is a general representation for the synthesis of the STAT3 inhibitors mentioned in Table 1.

-

Starting Material: Commercially available (R)-Boc-azetidine-2-carboxylic acid.

-

Amide Coupling:

-

Dissolve (R)-Boc-azetidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in a solution of 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure to afford the desired (R)-azetidine-2-carboxamide hydrochloride or trifluoroacetate salt.

-

Biological Assay: In Vitro [³H]GABA Uptake Assay[7][16]

This assay is used to determine the inhibitory activity of compounds on GABA transporters.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GABA transporter (GAT) subtype in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Preparation:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

On the day of the assay, wash the cells twice with a pre-warmed assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

-

-

Compound Incubation:

-

Prepare serial dilutions of the test azetidine compounds in the assay buffer.

-

Add the compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

-

-

GABA Uptake:

-

Initiate the uptake by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to each well.

-

Incubate for 10-20 minutes at room temperature.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding a suitable lysis buffer or distilled water.

-

-

Scintillation Counting and Data Analysis:

-

Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Biological Assay: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[1][13]

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) using a nuclear extraction kit according to the manufacturer's protocol.

-

Probe Labeling: Synthesize and anneal double-stranded DNA oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe). End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (containing active STAT3), the test azetidine compound at various concentrations, and a binding buffer (e.g., containing HEPES, MgCl₂, DTT, and glycerol).

-

Pre-incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.

-

Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow for STAT3-DNA binding.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Visualize the bands corresponding to the free probe and the STAT3-DNA complex.

-

Quantify the intensity of the STAT3-DNA complex band for each compound concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Caption: A simplified overview of the Human Cytomegalovirus (HCMV) replication cycle and a potential point of inhibition for azetidine-based antivirals.

Caption: A logical workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The azetidine ring has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique conformational and physicochemical properties provide medicinal chemists with a powerful tool to address challenges in drug design, such as improving metabolic stability, enhancing potency, and modulating solubility. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic motif.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. STAT3 signaling pathway [pfocr.wikipathways.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of tert-butyl azetidin-3-yl(methyl)carbamate, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from commercially available precursors. These methods offer flexibility based on starting material availability and strategic considerations in a multi-step synthesis.

Introduction

This compound (CAS: 577777-20-9) is a key intermediate used in the synthesis of various pharmaceutically active compounds. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates. The N-Boc protected methylamino group at the 3-position provides a versatile handle for further functionalization. This document outlines two reliable methods for the preparation of this compound: 1) N-methylation of a Boc-protected azetidin-3-amine and 2) Boc protection of 3-(methylamino)azetidine, which can be prepared via reductive amination.

Synthetic Strategies Overview

The synthesis of the target compound can be approached from two main retrosynthetic pathways, as illustrated below. Both routes utilize readily available starting materials and standard organic synthesis techniques.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic protocols.

Table 1: Reagents and Conditions for Route 1 - N-Methylation

| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Tert-butyl azetidin-3-ylcarbamate | 172.22 | 1.0 | 10.0 | 1.72 g |

| Sodium Hydride (60% in mineral oil) | 24.00 | 2.2 | 22.0 | 0.88 g |

| Methyl Iodide | 141.94 | 2.0 | 20.0 | 1.25 mL (2.84 g) |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | - | As needed |

| Ethyl Acetate | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

| Product | 186.25 | - | - | ~1.58 g (85%) |

Table 2: Reagents and Conditions for Route 2, Step A - Reductive Amination

| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 1-Boc-azetidin-3-one | 171.20 | 1.0 | 10.0 | 1.71 g |

| Methylamine (2.0 M in THF) | 31.06 | 1.2 | 12.0 | 6.0 mL |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| Saturated aq. NaHCO₃ | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

| Product (Intermediate) | 186.25 | - | - | ~1.68 g (90%) |

Table 3: Reagents and Conditions for Route 2, Step B - Boc Protection

| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 3-(Methylamino)azetidine (from deprotection) | 86.13 | 1.0 | 10.0 | 0.86 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 11.0 | 2.40 g |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 12.0 | 1.67 mL (1.21 g) |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| Water | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

| Product | 186.25 | - | - | ~1.77 g (95%) |

Experimental Protocols

Route 1: N-Methylation of Tert-butyl azetidin-3-ylcarbamate

This protocol describes the direct methylation of the carbamate nitrogen.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add tert-butyl azetidin-3-ylcarbamate (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution. Allow for the cessation of gas evolution between additions.

-

After the addition of sodium hydride is complete, add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-